8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds in this family have significant potential in drug discovery and other scientific research applications due to their bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the required stereochemical information. This process often involves the use of chiral catalysts and reagents to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the formation of intermediate compounds, followed by specific reactions to introduce the 2-chlorobenzoyl and methylidene groups. These processes are optimized for large-scale production and may involve the use of automated flow chemistry systems to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium and catalytic amounts of Raney nickel.
Substitution: Substitution reactions, particularly involving the chlorobenzoyl group, can be carried out using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate, zinc bromide.
Reduction: Sodium, Raney nickel.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential bioactive properties, including interactions with biological targets.
Industry: Utilized in the development of new synthetic methodologies and flow chemistry processes.
Mechanism of Action
The mechanism of action of 8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: The parent compound of the family, known for its unique bicyclic structure and bioactive properties.
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: A derivative with nematicidal activity.
Benzoylecgonine: A metabolite of cocaine with a similar bicyclic structure.
Uniqueness
8-(2-Chlorobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of the 2-chlorobenzoyl and methylidene groups, which confer specific chemical and biological properties. These modifications can enhance its interactions with molecular targets and improve its potential as a bioactive compound .
Properties
IUPAC Name |
(2-chlorophenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-8-11-6-7-12(9-10)17(11)15(18)13-4-2-3-5-14(13)16/h2-5,11-12H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRQHJPQWZGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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